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Compound of Interest

Compound Name: (S)-AL-8810

Cat. No.: B1666763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-AL-8810 is a well-established pharmacological tool utilized for its potent and selective

antagonist activity at the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.

This guide provides an objective comparison of (S)-AL-8810's performance against other

prostanoid receptors, supported by experimental data from independent validation studies.

Executive Summary
(S)-AL-8810 is a competitive antagonist of the FP receptor, demonstrating high selectivity with

minimal to no activity at other prostanoid receptors, including the thromboxane (TP),

prostaglandin D2 (DP), and various prostaglandin E2 (EP) receptor subtypes. Its antagonist

potency at the FP receptor is consistently observed in the sub-micromolar range across

different cell-based functional assays. This high selectivity makes (S)-AL-8810 an invaluable

tool for elucidating the specific roles of the FP receptor in physiological and pathological

processes.

Data Presentation: Comparative Selectivity Profile
of (S)-AL-8810
The following table summarizes the quantitative data on the antagonist activity of (S)-AL-8810
at the FP receptor and its lack of significant activity at other prostanoid receptors. The data is
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compiled from functional assays measuring phospholipase C (PLC) activation or intracellular

calcium mobilization.
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Receptor
Subtype

Ligand/Ago
nist Used
for
Stimulation

Cell Line Assay Type

(S)-AL-8810
Antagonist
Potency
(Ki)

Reference

FP Fluprostenol

A7r5 rat

thoracic aorta

smooth

muscle cells

Phospholipas

e C Activation

426 ± 63

nM[1]

--INVALID-

LINK--

FP Fluprostenol

Swiss mouse

3T3

fibroblasts

Phospholipas

e C Activation
~200 nM[2]

--INVALID-

LINK--

TP U-46619 Various
Functional

Assay

No significant

inhibition at

10 µM[1]

--INVALID-

LINK--

DP BW245C Various
Functional

Assay

No significant

inhibition at

10 µM[1]

--INVALID-

LINK--

EP1 Sulprostone Various
Functional

Assay

Data not

available
-

EP2 Butaprost Various
Functional

Assay

No significant

inhibition at

10 µM[1]

--INVALID-

LINK--

EP3 Sulprostone Various
Functional

Assay

Data not

available
-

EP4 PGE2 Various
Functional

Assay

No significant

inhibition at

10 µM[1]

--INVALID-

LINK--

IP Iloprost Various
Functional

Assay

No significant

inhibition at

10 µM[3]

--INVALID-

LINK--
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Note: While specific Ki values for EP1 and EP3 receptors are not readily available in the cited

literature, the consistent finding is that (S)-AL-8810 demonstrates at least a 100-fold selectivity

for the FP receptor over other prostanoid receptors.[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent validation

of (S)-AL-8810's selectivity.

Phospholipase C (PLC) Functional Assay
This assay measures the activation of the FP receptor, which is coupled to the Gq protein and

subsequently activates phospholipase C, leading to the production of inositol phosphates (IPs).

Objective: To determine the antagonist effect of (S)-AL-8810 on agonist-induced PLC

activation.

Methodology:

Cell Culture: A7r5 or Swiss 3T3 cells, which endogenously express the FP receptor, are

cultured to near confluence in appropriate media.

Radiolabeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to label the cellular

phosphoinositide pools.

Pre-incubation with Antagonist: Cells are washed and then pre-incubated with varying

concentrations of (S)-AL-8810 or vehicle for a specified time (e.g., 30 minutes).

Agonist Stimulation: A potent FP receptor agonist, such as fluprostenol, is added at a fixed

concentration (typically near its EC80) and incubated for a defined period (e.g., 30-60

minutes) to stimulate IP production.

Extraction of Inositol Phosphates: The reaction is terminated, and soluble inositol

phosphates are extracted from the cells.

Quantification: The amount of [³H]-inositol phosphates is quantified using anion-exchange

chromatography followed by liquid scintillation counting.
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Data Analysis: The inhibitory effect of (S)-AL-8810 is determined by comparing the IP

production in the presence of the antagonist to the agonist-only control. The antagonist

dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of FP receptor activation by monitoring changes

in intracellular calcium concentration ([Ca²⁺]i).

Objective: To assess the ability of (S)-AL-8810 to block agonist-induced increases in

intracellular calcium.

Methodology:

Cell Culture: Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the

human FP receptor) are seeded into black-walled, clear-bottom microplates.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM or Fluo-4 AM) for a specified time.

Antagonist Pre-incubation: The cells are washed and then pre-incubated with various

concentrations of (S)-AL-8810 or vehicle.

Agonist Injection and Signal Detection: A baseline fluorescence reading is taken before a

selective FP agonist is automatically injected into each well. The change in fluorescence

intensity, corresponding to the increase in [Ca²⁺]i, is monitored in real-time using a

fluorescence plate reader (e.g., FLIPR or FlexStation).

Data Analysis: The peak fluorescence response is measured, and the inhibitory

concentration-response curves for (S)-AL-8810 are generated to determine its IC50 value,

which can then be used to calculate the Ki.

Mandatory Visualizations
PGF2α Signaling Pathway and (S)-AL-8810's Point of
Action
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Caption: PGF2α signaling pathway and the antagonistic action of (S)-AL-8810.

Experimental Workflow for (S)-AL-8810 Selectivity
Profiling
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Caption: Workflow for assessing the selectivity of (S)-AL-8810.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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